molecular formula C18H31ClN2O3 B4410979 1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride

1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride

Cat. No.: B4410979
M. Wt: 358.9 g/mol
InChI Key: NZUMCWJNQHZVOF-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride is a chemical compound with the molecular formula C16H27ClN2O2. It is a piperazine derivative that has been studied for various applications in scientific research and industry. This compound is known for its unique structure, which includes a piperazine ring substituted with a propoxyphenoxy group and an ethoxyethyl chain.

Preparation Methods

The synthesis of 1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride involves several steps. One common method includes the reaction of piperazine with 2-(2-chloroethoxy)ethanol to form an intermediate, which is then reacted with 2-propoxyphenol to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxyphenoxy group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride has been studied for various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly for its effects on the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride can be compared with other similar compounds, such as:

    1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine: This compound has a similar structure but with a methylphenoxy group instead of a propoxyphenoxy group.

    1-Methyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]piperazine: This compound features a methoxyphenoxy group, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3.ClH/c1-3-13-22-17-6-4-5-7-18(17)23-16-15-21-14-12-20-10-8-19(2)9-11-20;/h4-7H,3,8-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUMCWJNQHZVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCCOCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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